molecular formula C18H20N2O B11840846 1-(6-(3,4-Dihydroisoquinolin-2(1H)-yl)-5-methylpyridin-3-yl)propan-1-one

1-(6-(3,4-Dihydroisoquinolin-2(1H)-yl)-5-methylpyridin-3-yl)propan-1-one

Cat. No.: B11840846
M. Wt: 280.4 g/mol
InChI Key: MPNCJCPTXPFNEL-UHFFFAOYSA-N
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Description

1-(6-(3,4-Dihydroisoquinolin-2(1H)-yl)-5-methylpyridin-3-yl)propan-1-one is a complex organic compound that features a unique structure combining elements of isoquinoline and pyridine. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(3,4-Dihydroisoquinolin-2(1H)-yl)-5-methylpyridin-3-yl)propan-1-one typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the Isoquinoline Moiety: Starting from a suitable precursor, such as a benzylamine derivative, the isoquinoline ring can be formed through a Pictet-Spengler reaction.

    Construction of the Pyridine Ring: The pyridine ring can be synthesized via a Hantzsch pyridine synthesis, involving the condensation of an aldehyde, a β-keto ester, and ammonia.

    Coupling of the Two Rings: The isoquinoline and pyridine moieties can be coupled through a cross-coupling reaction, such as a Suzuki or Heck reaction.

    Final Functionalization: The propan-1-one group can be introduced through a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

1-(6-(3,4-Dihydroisoquinolin-2(1H)-yl)-5-methylpyridin-3-yl)propan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 1-(6-(3,4-Dihydroisoquinolin-2(1H)-yl)-5-methylpyridin-3-yl)propan-1-one exerts its effects would depend on its specific interactions with biological targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    1-(6-(3,4-Dihydroisoquinolin-2(1H)-yl)-5-methylpyridin-3-yl)ethan-1-one: Similar structure but with an ethanone group instead of a propanone group.

    1-(6-(3,4-Dihydroisoquinolin-2(1H)-yl)-5-methylpyridin-3-yl)butan-1-one: Similar structure but with a butanone group instead of a propanone group.

Uniqueness

The uniqueness of 1-(6-(3,4-Dihydroisoquinolin-2(1H)-yl)-5-methylpyridin-3-yl)propan-1-one lies in its specific combination of isoquinoline and pyridine rings, which may confer unique chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C18H20N2O

Molecular Weight

280.4 g/mol

IUPAC Name

1-[6-(3,4-dihydro-1H-isoquinolin-2-yl)-5-methylpyridin-3-yl]propan-1-one

InChI

InChI=1S/C18H20N2O/c1-3-17(21)16-10-13(2)18(19-11-16)20-9-8-14-6-4-5-7-15(14)12-20/h4-7,10-11H,3,8-9,12H2,1-2H3

InChI Key

MPNCJCPTXPFNEL-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CN=C(C(=C1)C)N2CCC3=CC=CC=C3C2

Origin of Product

United States

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